REACTION_SMILES
|
[CH3:10][OH:11].[OH:1][C:2](=[O:3])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9]>>[O:1]([C:2](=[O:3])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9])[CH3:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCCCBr
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCCCCBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |